
Methyl (R)-2-amino-3-(4-methylpyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and an amino acid ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and a suitable chiral amino acid derivative.
Formation of Intermediate: The 4-methylpyridine is first functionalized to introduce the amino group at the 2-position. This can be achieved through a series of reactions including nitration, reduction, and protection/deprotection steps.
Coupling Reaction: The functionalized pyridine is then coupled with the chiral amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid esters.
Aplicaciones Científicas De Investigación
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl ®-2-amino-3-(pyridin-2-yl)propanoate: Lacks the methyl group on the pyridine ring.
Ethyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl ®-2-amino-3-(4-chloropyridin-2-yl)propanoate: Contains a chlorine substituent instead of a methyl group.
Uniqueness
Methyl ®-2-amino-3-(4-methylpyridin-2-yl)propanoate is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-12-8(5-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m1/s1 |
Clave InChI |
LLXMJCNXLWVAQX-SECBINFHSA-N |
SMILES isomérico |
CC1=CC(=NC=C1)C[C@H](C(=O)OC)N |
SMILES canónico |
CC1=CC(=NC=C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)

![3-(4-Bromobenzyl)-2-ethyl-6,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B12960839.png)
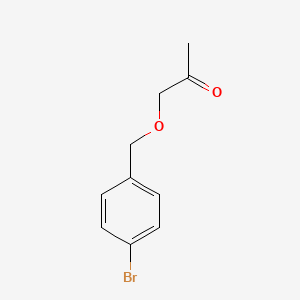
![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
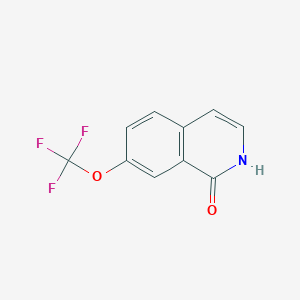
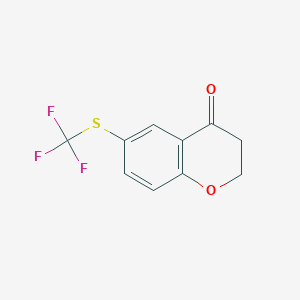
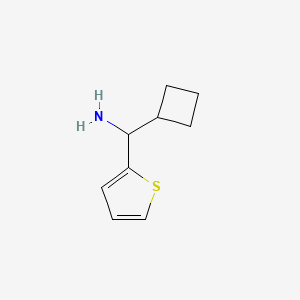
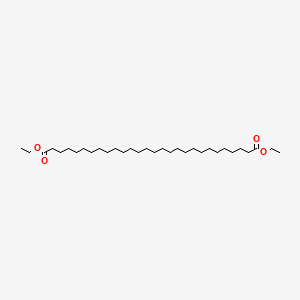

![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)
